molecular formula C9H19NO2S B4026626 N-cyclooctylmethanesulfonamide

N-cyclooctylmethanesulfonamide

Cat. No.: B4026626
M. Wt: 205.32 g/mol
InChI Key: YEZIBVYRKAELOA-UHFFFAOYSA-N
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Description

N-cyclooctylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclooctyl ring. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclooctylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method that avoids the need for additional pre-functionalization and de-functionalization steps . This method involves the reaction of cyclooctylamine with methanesulfonyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where cyclooctylamine and methanesulfonyl chloride are reacted in the presence of a suitable solvent and catalyst. The reaction is carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .

Scientific Research Applications

N-cyclooctylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly in the creation of new therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N-cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclooctylmethanesulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific cyclooctyl ring structure, which imparts distinct chemical and physical properties compared to other sulfonamides.

Properties

IUPAC Name

N-cyclooctylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-13(11,12)10-9-7-5-3-2-4-6-8-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZIBVYRKAELOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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